2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole vs. Unsubstituted Analog: Lipophilicity (LogP) Differentiation
The target compound exhibits a calculated XLogP3 of 2.6, compared to 2.2 for the unsubstituted 2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9) [1][2]. This indicates a quantifiably higher lipophilicity, which can influence membrane permeability, protein binding, and partition coefficients in multi-phase reaction systems. The difference (0.4 log units) is significant for medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-(Chloromethyl)-1H-benzimidazole: 2.2 |
| Quantified Difference | ΔLogP = +0.4 |
| Conditions | Computed by PubChem using XLogP3 algorithm (2021-2025 releases) |
Why This Matters
Higher logP can be a deliberate design feature for targeting intracellular or CNS-penetrant compounds, making 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole the preferred starting material when increased lipophilicity is required.
- [1] PubChem Compound Summary for CID 266280, 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 78571, 2-Chloromethylbenzimidazole. National Center for Biotechnology Information, 2026. View Source
